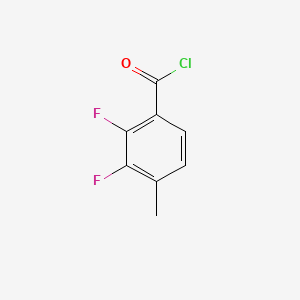

2,3-Difluoro-4-methylbenzoyl chloride

Vue d'ensemble

Description

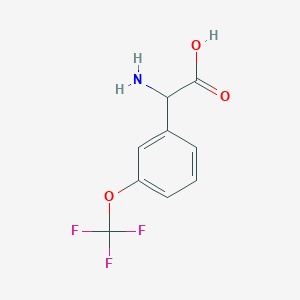

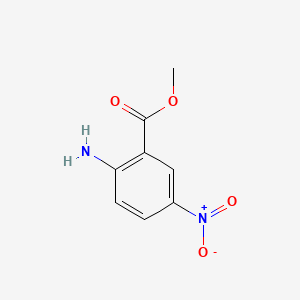

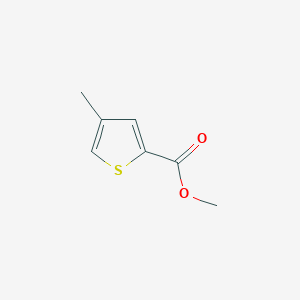

The compound "2,3-Difluoro-4-methylbenzoyl chloride" is a chemical entity that is presumed to have a benzoyl chloride group with specific substitutions on the benzene ring. The presence of fluorine atoms and a methyl group on the aromatic ring suggests that it could be a reactive intermediate for further chemical synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves various catalytic processes. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . Similarly, the synthesis of dihydroquinolines and dihydrobenzo[b]azepine derivatives is facilitated by an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . These methods highlight the importance of transition metal catalysis in constructing complex aromatic systems, which could be relevant for the synthesis of "2,3-Difluoro-4-methylbenzoyl chloride".

Molecular Structure Analysis

Structural characterization is a critical aspect of understanding the properties of a compound. The structural and conformational properties of a series of thioureas were determined using X-ray single crystal diffraction, which provides a definitive analysis of molecular geometry . Although "2,3-Difluoro-4-methylbenzoyl chloride" is not directly mentioned, the techniques used for structural analysis in these studies could be applied to determine its molecular structure.

Chemical Reactions Analysis

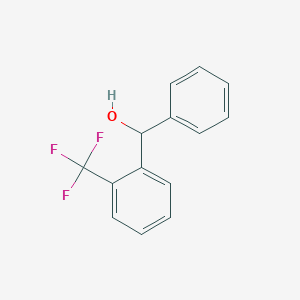

The reactivity of benzoyl chlorides with alkynes has been demonstrated in the synthesis of phenanthrene derivatives, where 2-arylbenzoyl chlorides undergo annulative coupling . This suggests that "2,3-Difluoro-4-methylbenzoyl chloride" could potentially participate in similar coupling reactions to form polycyclic aromatic compounds.

Physical and Chemical Properties Analysis

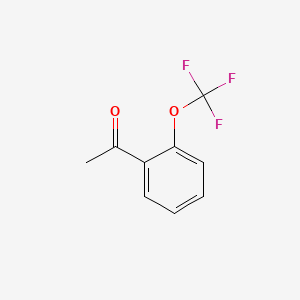

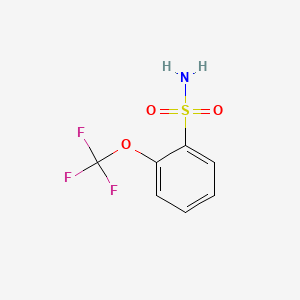

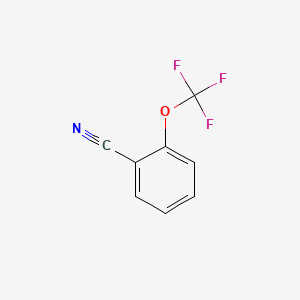

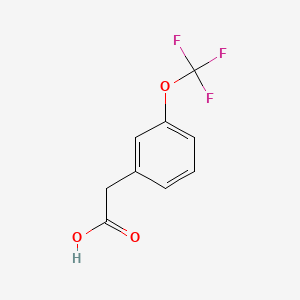

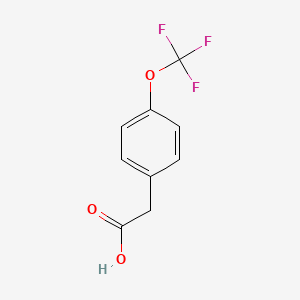

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For example, the synthesis of methyl m-trifluoromethylbenzoate from m-methyl benzoyl chloride involves steps like chlorination, fluorination, and esterification . These steps are indicative of the reactivity of benzoyl chlorides and their derivatives, which can be extrapolated to predict the behavior of "2,3-Difluoro-4-methylbenzoyl chloride" in various chemical environments.

Safety And Hazards

This compound is classified with the signal word “Warning” and is represented by the GHS07 pictogram . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

2,3-difluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRMSSGDXMQPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378908 | |

| Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzoyl chloride | |

CAS RN |

261763-38-6 | |

| Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.